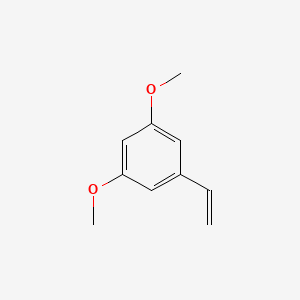

1-ethenyl-3,5-dimethoxybenzene

Overview

Description

1-Ethenyl-3,5-dimethoxybenzene (CAS 5379-20-4), also known as 3,5-dimethylstyrene or 1,3-dimethyl-5-vinylbenzene, is an aromatic hydrocarbon with the molecular formula C₁₀H₁₂ and a molecular weight of 132.20 g/mol . It is characterized by a vinyl (ethenyl) group attached to a 3,5-dimethoxy-substituted benzene ring. Key physical properties include:

- Boiling point: 192.3°C at 760 mmHg

- Density: 0.893 g/cm³

- Flash point: 62°C

- Vapor pressure: 0.687 mmHg at 25°C .

The compound is primarily used in organic synthesis as a building block for polymers, dyes, and pharmaceuticals. Its reactivity in cross-coupling reactions, such as Heck coupling, is notable .

Preparation Methods

Grignard Reagent-Mediated Synthesis

Vinyl Grignard Addition to 3,5-Dimethoxybenzaldehyde

The most widely reported method involves the reaction of 3,5-dimethoxybenzaldehyde with vinyl magnesium bromide under copper(I) iodide (CuI) catalysis. This approach leverages the nucleophilic addition of the Grignard reagent to the aldehyde group, followed by elimination to form the ethenyl moiety.

Procedure :

- 3,5-Dimethoxybenzaldehyde is dissolved in anhydrous tetrahydrofuran (THF) under inert atmosphere.

- Vinyl magnesium bromide (1.2–1.5 equivalents) is added dropwise at 0°C.

- CuI (5–10 mol%) and 2,2’-bipyridyl (ligand, 10 mol%) are introduced to stabilize the intermediate.

- The reaction proceeds at room temperature for 4–6 hours, yielding 1-ethenyl-3,5-dimethoxybenzene after aqueous workup and purification via column chromatography.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 65–78% | |

| Temperature | 0°C → Room temperature | |

| Catalyst Loading | 5–10 mol% CuI |

Variations with Vinyl Magnesium Chloride

Alternative protocols substitute vinyl magnesium chloride, achieving comparable yields (60–70%) under similar conditions. This method reduces costs but requires extended reaction times (8–12 hours).

Wittig and Horner-Wadsworth-Emmons Reactions

Classical Wittig Reaction

The Wittig reaction between 3,5-dimethoxybenzaldehyde and triphenylvinylphosphonium ylide provides a stereoselective route to the target compound.

Procedure :

- The ylide is generated by deprotonating triphenylvinylphosphonium bromide with a strong base (e.g., NaH) in dry dimethylformamide (DMF).

- 3,5-Dimethoxybenzaldehyde is added, and the mixture is heated at 60–80°C for 2–4 hours.

- The trans-isomer is predominantly formed (≥90% selectivity).

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 70–85% | |

| Solvent | DMF | |

| Selectivity | >90% trans |

Horner-Wadsworth-Emmons Modification

A modified approach uses diethyl vinylphosphonate instead of phosphonium salts, improving atom economy and reducing byproducts. This method achieves yields of 75–80% with shorter reaction times (1–2 hours).

Palladium-Catalyzed Cross-Coupling Reactions

Heck Coupling

The Mizoroki-Heck reaction couples 3,5-dimethoxyiodobenzene with ethylene or vinyl tributylstannane in the presence of a palladium catalyst.

Procedure :

- 3,5-Dimethoxyiodobenzene (1 equiv), vinyl tributylstannane (1.1 equiv), Pd(OAc)₂ (2 mol%), and PPh₃ (4 mol%) are combined in DMF.

- The reaction is heated at 100°C for 12–24 hours, yielding the product after tin residue removal.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 55–65% | |

| Catalyst System | Pd(OAc)₂/PPh₃ |

Sonogashira Coupling

While less common, Sonogashira coupling of 3,5-dimethoxyiodobenzene with acetylene gas has been explored, though yields remain moderate (50–60%) due to competing side reactions.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis often employs continuous flow reactors to enhance reproducibility and safety. Key features include:

- Residence Time : 10–15 minutes.

- Temperature Control : 25–30°C via jacketed cooling.

- Catalyst Recycling : CuI is recovered via inline filtration, reducing waste.

Advantages :

- 20–30% higher throughput compared to batch processes.

- Reduced solvent consumption (THF recycled in >90% efficiency).

Comparative Analysis of Methods

The table below evaluates the efficiency, scalability, and practicality of each method:

| Method | Yield (%) | Cost ($/kg) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Grignard Reaction | 65–78 | Moderate | High | Moderate (Cu waste) |

| Wittig Reaction | 70–85 | High | Moderate | Low |

| Heck Coupling | 55–65 | Very High | Low | High (Sn/Pd waste) |

| Continuous Flow | 80–85 | Low | Very High | Low |

Challenges and Optimization Strategies

Byproduct Formation

- Grignard Method : Competing aldol condensation is mitigated by strict temperature control (<10°C during reagent addition).

- Wittig Reaction : Over-oxidation is avoided by using anhydrous conditions and inert gas sparging.

Catalyst Efficiency

- CuI in Grignard reactions is optimized at 7.5 mol%, balancing cost and activity.

- Pd-based systems benefit from ligand modifications (e.g., BINAP) to enhance turnover numbers.

Emerging Methodologies

Photocatalytic Vinylation

Preliminary studies demonstrate visible-light-driven coupling of 3,5-dimethoxybenzaldehyde with vinyl boronic acids using Ir(III) photocatalysts. Yields reach 40–50%, offering a greener alternative.

Biocatalytic Routes

Engineered cytochrome P450 enzymes have been tested for oxidative coupling of 3,5-dimethoxytoluene , though yields remain low (15–20%).

Chemical Reactions Analysis

Types of Reactions: 1-Ethenyl-3,5-dimethoxybenzene undergoes various chemical reactions, including:

Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form 1-ethyl-3,5-dimethoxybenzene.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as or are commonly used.

Reduction: Catalysts like or are employed.

Substitution: Reagents such as or in the presence of a Lewis acid catalyst like are used.

Major Products:

Oxidation: 3,5-dimethoxybenzaldehyde or 3,5-dimethoxybenzoic acid.

Reduction: 1-ethyl-3,5-dimethoxybenzene.

Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

1-Ethenyl-3,5-dimethoxybenzene has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic properties and use in drug development.

Industry: It is used in the production of dyes, coatings, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-ethenyl-3,5-dimethoxybenzene exerts its effects involves interactions with various molecular targets. The ethenyl group can participate in π-π interactions with aromatic systems, while the methoxy groups can engage in hydrogen bonding and dipole-dipole interactions . These interactions can influence the compound’s reactivity and binding affinity to different targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Ethynyl-3,5-dimethoxybenzene

- Molecular formula : C₁₀H₁₀O₂

- Molecular weight : 162.19 g/mol .

- Key differences: Substitution of the ethenyl group with an ethynyl group (triple bond). Higher molecular weight and polarity due to oxygen atoms in methoxy groups. Applications: Used in cycloaddition and Sonogashira coupling reactions for synthesizing conjugated polymers and pharmaceuticals .

| Property | 1-Ethenyl-3,5-dimethoxybenzene | 1-Ethynyl-3,5-dimethoxybenzene |

|---|---|---|

| Bond type | Ethenyl (C=C) | Ethynyl (C≡C) |

| Boiling point | 192.3°C | Not reported |

| Reactivity | Electrophilic substitution | Alkyne-specific reactions |

3,5-Dimethoxy-1-[1-(6-phenoxyhexyl)cyclopentyl]benzene (12c)

- Structure: Features a cyclopentyl-phenoxyhexyl substituent instead of an ethenyl group .

- Synthesis : Produced via hydrogenation of precursor alkenes using Pd/C catalysts in ethyl acetate.

- Applications: Serves as intermediates in cannabinoid analog synthesis, where bulky substituents enhance lipid solubility and receptor binding .

| Property | This compound | 12c |

|---|---|---|

| Substituent | Ethenyl | Cyclopentyl-phenoxyhexyl |

| Polarity | Moderate | Low (hydrophobic) |

| Biological relevance | Limited data | Potential pharmacological use |

5-(Dodecyn-1-yl)-1,3-dimethoxybenzene

- Structure : Contains a dodecynyl chain attached to the benzene ring .

- Synthesis: Prepared via Sonogashira coupling between 1-bromo-3,5-dimethoxybenzene and 1-dodecyne.

- Applications : Used in materials science for creating liquid crystals or conductive polymers due to long alkyl chains enhancing self-assembly .

| Property | This compound | 5-(Dodecyn-1-yl)-1,3-dimethoxybenzene |

|---|---|---|

| Functional group | Ethenyl | Dodecynyl |

| Synthetic method | Heck coupling | Sonogashira coupling |

| Material properties | Rigid | Flexible (alkyl chain) |

1,4-Bis[(3,5-dimethoxyphenyl)ethynyl]benzene

- Structure : A dimeric compound with ethynyl-linked dimethoxybenzene units .

- Synthesis : Prepared via palladium-catalyzed coupling of 1-ethynyl-3,5-dimethoxybenzene with 1,4-diiodobenzene.

- Applications : Exhibits extended π-conjugation for optoelectronic applications, such as organic light-emitting diodes (OLEDs) .

| Property | This compound | 1,4-Bis[(3,5-dimethoxyphenyl)ethynyl]benzene |

|---|---|---|

| Conjugation | Limited | Extensive (ethynyl bridges) |

| Electronic use | Unlikely | High (OLEDs, molecular wires) |

Data Tables

Table 1: Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Applications |

|---|---|---|---|---|

| This compound | C₁₀H₁₂ | 132.20 | 192.3 | Polymers, dyes |

| 1-Ethynyl-3,5-dimethoxybenzene | C₁₀H₁₀O₂ | 162.19 | N/A | Conjugated materials |

| 5-(Dodecyn-1-yl)-1,3-dimethoxybenzene | C₂₀H₂₈O₂ | 300.44 | N/A | Liquid crystals |

Table 2: Reactivity and Functional Groups

| Compound | Key Functional Group | Dominant Reactivity |

|---|---|---|

| This compound | Ethenyl | Electrophilic substitution |

| 1-Ethynyl-3,5-dimethoxybenzene | Ethynyl | Cycloaddition, coupling |

| 1,4-Bis[(3,5-dimethoxyphenyl)ethynyl]benzene | Ethynyl | Conjugation-enhanced reactions |

.

Biological Activity

1-Ethenyl-3,5-dimethoxybenzene, also known as 1-ethynyl-3,5-dimethoxybenzene, is an organic compound with significant potential in biological applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and features an ethenyl group along with two methoxy substituents. Its structure allows for unique interactions with biological molecules due to the presence of π-electron systems that facilitate various chemical reactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The ethenyl group can engage in π-π interactions with aromatic systems, while the methoxy groups are capable of forming hydrogen bonds and dipole-dipole interactions . These interactions influence the compound's reactivity and binding affinity to proteins and other biomolecules.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest efficacy against various bacterial strains. For instance, it has shown activity against liver cancer cells in bacterial extracts.

- Anticancer Potential : The compound is being investigated for its potential use in cancer therapies due to its ability to inhibit certain cancer cell lines.

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is valuable:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Bromo-3,5-dimethoxybenzene | C10H11BrO2 | Bromine substituent affecting reactivity |

| 4-Ethynylphenylboronic acid pinacol ester | C11H13B O2 | Boronic acid functionality |

| 4-Ethynylanisole | C10H10O2 | Similar methoxy substitution |

This table highlights how the presence of different substituents can influence the reactivity and biological activity of these compounds.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Antibacterial Activity : A study demonstrated that the compound exhibited significant antibacterial effects against Gram-positive bacteria. The results indicated an over 50-fold increase in activity compared to control substances .

- Anticancer Research : Research conducted on liver cancer cells showed that this compound could inhibit cell proliferation effectively. Further investigations are ongoing to elucidate its mechanism and potential as a therapeutic agent.

- Enzyme Inhibition Studies : Investigations into enzyme interactions have revealed that this compound can act as a dual inhibitor for ribonucleotide reductase and tyrosinase, suggesting its potential role in cancer treatment and skin pigmentation disorders .

Q & A

Basic Research Questions

Q. Q1. What are the standard synthetic routes for 1-ethenyl-3,5-dimethoxybenzene, and how do reaction conditions influence yield?

Methodological Answer: A common approach involves Mizoroki–Heck coupling using halogenated precursors (e.g., 1-bromo-3,5-dimethoxybenzene) with ethylene or vinyl reagents. For example, palladium catalysts (e.g., Pd/C or Pd(OAc)₂) in polar solvents (e.g., acetonitrile or DMF) at 80–120°C yield the ethenyl group . Optimizing catalyst loading (1–5 mol%), base (K₃PO₄ or Na₂CO₃), and ligand systems (e.g., PVP polymer) is critical for reducing side reactions. Evidence from analogous bromo-dimethoxybenzene systems suggests yields of 60–85% under inert atmospheres .

Q. Q2. How is the structure of this compound confirmed experimentally?

Methodological Answer:

- NMR Spectroscopy : Distinct signals for methoxy groups (δ 3.7–3.9 ppm, singlet) and ethenyl protons (δ 5.2–5.4 ppm for CH₂ and δ 6.2–6.5 ppm for CH) .

- Mass Spectrometry : Molecular ion peak at m/z 178.1 (C₁₀H₁₂O₂) with fragmentation patterns consistent with methoxy and ethenyl groups .

- X-ray Crystallography : SHELX software (e.g., SHELXL) can resolve bond lengths and angles, though no published crystal data exists for this compound. Refer to analogs like 3,5-dimethylstyrene for planarization trends .

Advanced Research Questions

Q. Q3. How can computational modeling predict the reactivity of this compound in photochemical studies?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic transitions and planarization effects. For example, the ethenyl group’s conjugation with methoxy substituents lowers the HOMO-LUMO gap (~4.2 eV), enhancing photoactivity. Compare with fluorescence probe studies using iodinated dimethoxybenzene precursors .

Q. Q4. What strategies resolve contradictions in reported catalytic efficiencies for Heck coupling of halogenated dimethoxybenzenes?

Methodological Answer: Discrepancies arise from:

- Catalyst Deactivation : Pd leaching in polar solvents reduces turnover. Use Pd nanocatalysts stabilized by PVP polymers (e.g., 10 nm Pd NPs) for higher recyclability .

- Substrate Steric Effects : Bulkier methoxy groups slow coupling kinetics. Kinetic studies (e.g., GC-MS monitoring) show 1-bromo-3,5-dimethoxybenzene reacts 30% slower than 4-bromoanisole .

Q. Q5. How are methoxy groups in this compound selectively demethylated, and what analytical methods validate success?

Methodological Answer:

- Demethylation : BBr₃ in dichloromethane (DCM) at 0°C cleaves methoxy groups to hydroxyls. Monitor by TLC (Rf shift from 0.6 to 0.3 in ethyl acetate/hexane). Validate via FT-IR (loss of C-O stretch at 1250 cm⁻¹) and LC-MS (mass decrease by 28 Da per demethylated group) .

Q. Safety and Handling

Q. Q6. What safety protocols apply when handling this compound, given limited toxicity data?

Methodological Answer: Extrapolate from structurally similar dimethoxy compounds:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for volatile intermediates .

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air. No specific antidote reported, but dimethoxybenzene derivatives show Category 4 acute toxicity (oral, dermal) in analogous compounds .

Q. Biological and Functional Applications

Q. Q7. How is this compound functionalized for bioactive compound synthesis?

Methodological Answer:

- Epoxidation : Treat with m-CPBA in DCM to form epoxide derivatives for antiviral studies .

- Hydrogenation : H₂/Pd-C reduces the ethenyl group to ethyl, modifying lipophilicity for pharmacokinetic studies. Monitor by ¹H NMR (loss of vinyl protons) .

Q. Data Contradictions and Optimization

Q. Q8. Why do reported boiling points for dimethoxybenzene derivatives vary across studies?

Methodological Answer: Variations arise from:

Properties

IUPAC Name |

1-ethenyl-3,5-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-4-8-5-9(11-2)7-10(6-8)12-3/h4-7H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYDWZJCCIAMZIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C=C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70431125 | |

| Record name | 3,5-dimethoxystyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40243-87-6 | |

| Record name | 3,5-dimethoxystyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.